molecular formula C13H19NO5 B13863151 1-O-tert-butyl 2-O-ethyl 4-oxo-2,3-dihydropyridine-1,2-dicarboxylate

1-O-tert-butyl 2-O-ethyl 4-oxo-2,3-dihydropyridine-1,2-dicarboxylate

Cat. No.: B13863151
M. Wt: 269.29 g/mol
InChI Key: DWXGIPSCBHXELG-UHFFFAOYSA-N
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Description

1-O-tert-butyl 2-O-ethyl 4-oxo-2,3-dihydropyridine-1,2-dicarboxylate is a synthetic organic compound with the molecular formula C13H21NO5 It is characterized by the presence of a dihydropyridine ring, which is a common structural motif in many biologically active molecules

Preparation Methods

The synthesis of 1-O-tert-butyl 2-O-ethyl 4-oxo-2,3-dihydropyridine-1,2-dicarboxylate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the dihydropyridine ring: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.

    Introduction of the tert-butyl and ethyl groups: These groups can be introduced through alkylation reactions using appropriate alkyl halides in the presence of a base.

    Oxidation and esterification: The final steps involve oxidation to introduce the keto group and esterification to form the diester.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1-O-tert-butyl 2-O-ethyl 4-oxo-2,3-dihydropyridine-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding pyridine derivative.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming a dihydropyridine alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester groups, to form various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-O-tert-butyl 2-O-ethyl 4-oxo-2,3-dihydropyridine-1,2-dicarboxylate has several scientific research applications:

    Medicinal Chemistry: The dihydropyridine ring is a key structural component in many calcium channel blockers, which are used to treat hypertension and other cardiovascular diseases.

    Materials Science: The compound can be used as a building block for the synthesis of polymers and other materials with specific electronic and optical properties.

    Biological Studies: It can serve as a model compound for studying the reactivity and properties of dihydropyridine derivatives in biological systems.

Mechanism of Action

The mechanism of action of 1-O-tert-butyl 2-O-ethyl 4-oxo-2,3-dihydropyridine-1,2-dicarboxylate involves its interaction with specific molecular targets. In medicinal chemistry, dihydropyridine derivatives typically act by binding to and inhibiting voltage-gated calcium channels, thereby reducing calcium influx into cells. This leads to vasodilation and a decrease in blood pressure. The exact molecular pathways involved depend on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

1-O-tert-butyl 2-O-ethyl 4-oxo-2,3-dihydropyridine-1,2-dicarboxylate can be compared with other dihydropyridine derivatives, such as:

    Nifedipine: A well-known calcium channel blocker used in the treatment of hypertension.

    Amlodipine: Another calcium channel blocker with a longer duration of action compared to nifedipine.

    Nicardipine: A dihydropyridine derivative used to treat angina and hypertension.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the tert-butyl and ethyl groups may enhance its stability and modify its interaction with molecular targets.

Properties

IUPAC Name

1-O-tert-butyl 2-O-ethyl 4-oxo-2,3-dihydropyridine-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO5/c1-5-18-11(16)10-8-9(15)6-7-14(10)12(17)19-13(2,3)4/h6-7,10H,5,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWXGIPSCBHXELG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(=O)C=CN1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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